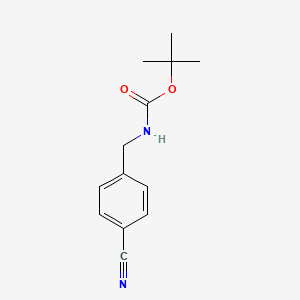

Tert-butyl 4-cyanobenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4-cyanophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGBJBDHEYDWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445082 | |

| Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66389-80-8 | |

| Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Boc-aminomethyl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-cyanobenzylcarbamate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-cyanobenzylcarbamate

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and organic synthesis. It incorporates a versatile cyano group, which can be transformed into various functionalities such as amines, amides, or tetrazoles, and a benzylamine moiety protected by the tert-butoxycarbonyl (Boc) group. The Boc protecting group is a cornerstone of modern synthetic strategy, prized for its stability under a wide range of reaction conditions and its facile, clean removal under moderately acidic conditions.[1][2][3][4] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, focusing on the direct N-tert-butoxycarbonylation of 4-(aminomethyl)benzonitrile. As Senior Application Scientists, our goal is not merely to present a recipe, but to elucidate the underlying chemical principles and rationale behind each experimental step, empowering researchers to execute this synthesis with confidence and efficiency.

Section 1: Theoretical Foundations & Mechanistic Insights

The synthesis of this compound is a classic example of amine protection. The primary amine of 4-(aminomethyl)benzonitrile is nucleophilic, but in a complex multi-step synthesis, this reactivity can be undesirable, leading to side reactions. The introduction of the Boc group temporarily masks this nucleophilicity.

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic chemistry.[2] Its popularity stems from a crucial balance: it is robust enough to withstand many reagents, particularly bases and nucleophiles, yet can be selectively removed under mild acidic conditions that often leave other protecting groups, like the benzyloxycarbonyl (Cbz) group, intact.[1][5]

Reaction Mechanism: N-tert-butoxycarbonylation

The core of this synthesis is the reaction between the primary amine and di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[4] The mechanism proceeds via a nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(aminomethyl)benzonitrile attacks one of the electrophilic carbonyl carbons of Boc₂O.[1][6]

-

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, eliminating a tert-butoxycarbonate group. This leaving group is unstable and subsequently decomposes.

-

Deprotonation and Decomposition: The tert-butoxycarbonate leaving group can act as a base to deprotonate the now-positively charged nitrogen, or it can spontaneously decompose into carbon dioxide gas and the tert-butoxide anion.[1][6] The tert-butoxide is a sufficiently strong base to neutralize the protonated carbamate, yielding the final product and tert-butanol. The evolution of CO₂ gas is a satisfying visual confirmation that the reaction is proceeding.[1]

The overall, irreversible process is driven by the formation of the stable carbamate and the gaseous byproduct, CO₂.

Caption: Mechanism of N-tert-butoxycarbonylation.

Section 2: Experimental Protocol & Optimization

This protocol is designed for reliability and scalability. The reaction is typically performed at room temperature and can be monitored easily by Thin-Layer Chromatography (TLC).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| 4-(Aminomethyl)benzonitrile | C₈H₈N₂ | 132.16 | 10.0 | 1.0 | 1.32 g |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 10.5 | 1.05 | 2.29 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | - | - | 50 mL |

Causality Behind Experimental Choices

-

Stoichiometry: A slight excess (1.05 to 1.1 equivalents) of Boc₂O is used. This ensures the complete consumption of the starting amine, which can sometimes be difficult to separate from the final, less polar product during purification.

-

Solvent System: A biphasic system of Dichloromethane (DCM) and saturated aqueous sodium bicarbonate is highly effective. DCM is an excellent solvent for both the starting material and the product. The aqueous bicarbonate solution serves two purposes: it acts as a mild base to neutralize any acidic impurities and captures the tert-butanol byproduct, facilitating a cleaner work-up.[4] Anhydrous conditions using a solvent like acetonitrile with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can also be employed, often accelerating the reaction.[7][8]

-

Temperature: The reaction proceeds efficiently at ambient temperature (20-25 °C). Exothermic heat evolution is minimal on this scale, so external cooling is generally not required.

-

Monitoring: Progress is monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product will have a higher Rf value (be less polar) than the starting amine. The disappearance of the starting amine spot indicates reaction completion.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)benzonitrile (1.32 g, 10.0 mmol).

-

Dissolution: Add Dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir the biphasic mixture vigorously for 5 minutes to ensure the amine is well-distributed.

-

Reagent Addition: In a single portion, add di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) to the stirring mixture.

-

Reaction: Allow the reaction to stir vigorously at room temperature. Monitor the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

-

Completion: Once TLC analysis confirms the complete consumption of the starting amine, the reaction is ready for work-up.

Caption: High-level experimental workflow for the synthesis.

Section 3: Work-up and Purification

A proper work-up is critical for isolating the product in high purity and minimizing the effort required in the final purification step.

Detailed Work-up Procedure

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

-

Aqueous Layer Extraction: Extract the remaining aqueous layer with an additional portion of DCM (25 mL) to recover any dissolved product.

-

Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

-

1 M HCl (25 mL): To remove any unreacted amine (unlikely if the reaction goes to completion) and any basic impurities.

-

Saturated NaHCO₃ solution (25 mL): To neutralize any residual acid.

-

Brine (saturated aq. NaCl) (25 mL): To remove the bulk of the dissolved water from the organic layer.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent should be swirled until it no longer clumps together.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a white to off-white solid.

Purification

The crude product is often of high purity (>95%). However, for applications requiring exacting standards, recrystallization is recommended.

-

Recrystallization: A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude solid in a minimal amount of warm ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Caption: Work-up and purification flowchart.

Section 4: Characterization and Quality Control

Confirming the structure and purity of the final compound is a non-negotiable step.

-

Melting Point: The purified product should exhibit a sharp melting point. Literature values are in the range of 118-123°C.[9] A broad melting range typically indicates the presence of impurities.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Expected chemical shifts (in CDCl₃, δ in ppm) would be approximately:

-

7.65 (d, 2H): Aromatic protons ortho to the cyano group.

-

7.40 (d, 2H): Aromatic protons meta to the cyano group.

-

~5.0 (br s, 1H): The N-H proton of the carbamate.

-

4.40 (d, 2H): The benzylic -CH₂- protons.

-

1.48 (s, 9H): The nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure. Key expected signals (in CDCl₃, δ in ppm) include:

-

~156.0: Carbamate carbonyl carbon.

-

~143.0, ~132.5, ~128.0: Aromatic carbons.

-

~118.5: Cyano carbon (-C≡N).

-

~80.0: Quaternary carbon of the tert-butyl group.

-

~44.0: Benzylic carbon (-CH₂-).

-

28.4: Methyl carbons of the tert-butyl group.[10]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups.

-

~3350 cm⁻¹ (N-H stretch): Indicates the presence of the carbamate N-H.

-

~2230 cm⁻¹ (C≡N stretch): A sharp, strong peak confirming the cyano group.

-

~1690 cm⁻¹ (C=O stretch): A very strong absorption characteristic of the carbamate carbonyl.

-

Conclusion

The synthesis of this compound via the direct N-tert-butoxycarbonylation of 4-(aminomethyl)benzonitrile is a robust, high-yielding, and straightforward procedure. By understanding the underlying mechanism and the rationale for the chosen conditions, solvents, and purification strategies, researchers can reliably produce this key synthetic intermediate with high purity. This guide provides the necessary technical detail and theoretical grounding to serve as a self-validating system for professionals in drug development and chemical research.

References

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

-

Organic Syntheses. Cyanoacetic acid, tert-butyl ester. Available from: [Link]

-

Organic Syntheses. Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Available from: [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

-

Organic Chemistry Portal. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Available from: [Link]

-

Scholars' Mine. VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Available from: [Link]

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc | BroadPharm [broadpharm.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Page loading... [guidechem.com]

- 8. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 9. TERT-BUTYL 4-CYANOPHENYLCARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. rsc.org [rsc.org]

Physicochemical properties of Tert-butyl 4-cyanobenzylcarbamate

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-cyanobenzylcarbamate

Abstract

This compound (CAS No. 66389-80-8) is a pivotal bifunctional molecule extensively utilized in medicinal chemistry and organic synthesis.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its core physicochemical properties, spectroscopic profile, synthesis, and reactivity. As a key synthetic intermediate, its utility is primarily derived from the strategic presence of a stable, acid-labile tert-butyloxycarbonyl (Boc) protecting group on the benzylamine nitrogen. This feature allows for the selective introduction of the 4-cyanobenzylamine moiety into complex molecular architectures, a common motif in the design of targeted therapeutics. This document provides not only foundational data but also the causal reasoning behind experimental protocols, ensuring a blend of theoretical knowledge and practical application.

Introduction and Molecular Overview

This compound is a derivative of 4-(aminomethyl)benzonitrile, where the primary amine is protected as a carbamate.[1] This structural modification is fundamental to its role in multistep synthesis. The Boc group is one of the most common amine protecting groups in organic chemistry due to its robustness under a wide range of reaction conditions—including basic, nucleophilic, and reductive environments—and its clean, quantitative removal under mild acidic conditions.[2][3]

The molecule's structure combines:

-

A p-substituted benzene ring which provides a rigid scaffold.

-

A nitrile group (-C≡N) , a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities like amines, carboxylic acids, or tetrazoles.

-

A Boc-protected aminomethyl linker , which provides a point of attachment and allows for controlled deprotection to reveal a reactive primary amine at a desired stage in a synthetic sequence.

This combination makes it an invaluable building block for constructing complex molecules, particularly in the development of enzyme inhibitors and other bioactive compounds.[4]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the N-tert-butoxycarbonylation of 4-(aminomethyl)benzonitrile.

Materials:

-

4-(aminomethyl)benzonitrile (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-(aminomethyl)benzonitrile (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add a suitable base. If starting with the free amine, add triethylamine (1.1 eq). If starting with the hydrochloride salt, use triethylamine (2.2 eq) or an aqueous solution of NaHCO₃. The base neutralizes the acidic byproduct (or the starting salt) and facilitates the reaction. [3]3. Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM. The reaction is mildly exothermic.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. [5]This removes the base, water-soluble byproducts, and unreacted Boc₂O hydrolysis products.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. [5]7. Purification: The crude product, often an oil or solid, can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for verifying the structure and assessing the purity of the synthesized compound. While a dedicated public database spectrum for this specific compound is not readily available, its characteristic signals can be accurately predicted based on its functional groups and data from analogous structures. [6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides distinct signals for each type of proton in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet | 2H | Aromatic protons ortho to -CN |

| ~ 7.40 | Doublet | 2H | Aromatic protons meta to -CN |

| ~ 5.0 | Broad Triplet | 1H | Amide proton (-NH -) |

| ~ 4.35 | Doublet | 2H | Methylene protons (-CH₂ -NH) |

| ~ 1.48 | Singlet | 9H | tert-butyl protons (-C(CH₃ )₃) |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | Carbonyl carbon (-C =O) |

| ~ 145.0 | Aromatic quaternary carbon (-C -CH₂NH) |

| ~ 132.5 | Aromatic C-H meta to -CN |

| ~ 128.0 | Aromatic C-H ortho to -CN |

| ~ 118.8 | Nitrile carbon (-C ≡N) |

| ~ 111.5 | Aromatic quaternary carbon (-C -CN) |

| ~ 80.0 | tert-butyl quaternary carbon (-C (CH₃)₃) |

| ~ 44.5 | Methylene carbon (-C H₂-) |

| ~ 28.5 | tert-butyl methyl carbons (-C(C H₃)₃) |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the key functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3350 | Medium | N-H Stretch (Carbamate) |

| ~ 3050 | Weak | Aromatic C-H Stretch |

| ~ 2980 | Medium | Aliphatic C-H Stretch |

| ~ 2230 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~ 1690 | Strong | C=O Stretch (Carbamate Carbonyl) |

Predicted Mass Spectrum (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

| m/z | Assignment |

| 232 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 131 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 116 | [C₈H₆N]⁺ (4-cyanobenzyl fragment) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Reactivity and Applications in Drug Development

The synthetic utility of this compound is defined by the predictable reactivity of the Boc protecting group.

Stability and Deprotection

The carbamate linkage is stable to bases, nucleophiles, and many reducing agents, allowing for extensive chemical modifications at other positions of a larger molecule without affecting the protected amine. The Boc group is, however, designed to be labile under acidic conditions. [8]

Caption: Chemical logic of Boc group stability and selective acidic cleavage.

Experimental Protocol: Boc Group Deprotection

This protocol outlines the removal of the Boc group to liberate the primary amine.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolution: Dissolve the Boc-protected compound in DCM (approx. 0.1-0.2 M).

-

Acid Addition: Cool the solution in an ice bath and add TFA (5-10 equivalents) dropwise. The removal of the Boc group generates gaseous byproducts (CO₂ and isobutylene). [9]3. Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in a suitable organic solvent (like ethyl acetate) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-(aminomethyl)benzonitrile, typically as its trifluoroacetate salt if neutralization is omitted.

Conclusion

This compound is a strategically designed synthetic building block of significant value to the scientific community. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable component in research and development. The compound's primary strength lies in the robust yet selectively removable Boc protecting group, which provides chemists with precise control over the reactivity of the benzylamine functionality. This guide has provided a detailed overview of its properties and protocols, underscoring its importance as a versatile tool for the construction of novel and complex molecules in the pursuit of new therapeutic agents.

References

- BenchChem (2025). Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.

- BenchChem (2025). Technical Guide: Spectroscopic and Synthetic Overview of 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.

- Chemneo (2024). The Ultimate Guide to 4-(Aminomethyl)benzonitrile Hydrochloride (CAS 15996-76-6) Uses and Applications. Chemneo.

- ChemicalBook. TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis. ChemicalBook.

- Sigma-Aldrich. 4-(Aminomethyl)benzonitrile 97. Sigma-Aldrich.

- ChemicalBook. 4-(Aminomethyl)benzonitrile hydrochloride synthesis. ChemicalBook.

- PubChem. Tert-butyl 4-cyanophenylcarbamate. National Center for Biotechnology Information.

- Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry.

- ChemicalBook. tert-Butyl 4-cyanobenzyl(methyl)carbamate CAS#: 191871-90-6. ChemicalBook.

- Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses.

- ChemicalBook. 66389-80-8(this compound) Product Description. ChemicalBook.

- BLD Pharm. 66389-80-8|this compound. BLD Pharm.

- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.

- Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses.

- BroadPharm. Boc. BroadPharm.

- MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI.

- National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.

- Supporting Information. Characterization Data of the Products.

- Der Pharma Chemica (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.

- BenchChem (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.

- ResearchGate (2025). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate.

- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

Sources

- 1. 66389-80-8|this compound|BLD Pharm [bldpharm.com]

- 2. Boc | BroadPharm [broadpharm.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of Tert-butyl 4-cyanobenzylcarbamate: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic data for Tert-butyl 4-cyanobenzylcarbamate, a molecule of interest in medicinal chemistry and organic synthesis. As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from closely related analogues to present a predictive but robust characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses several key functional groups that give rise to a distinct spectroscopic fingerprint. The tert-butoxycarbonyl (Boc) protecting group, the aromatic ring with a nitrile substituent, and the benzylic methylene bridge each contribute unique signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these contributions is paramount for structural elucidation and purity assessment.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the benzylic methylene protons, the aromatic protons, and the N-H proton of the carbamate.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | Doublet | 2H | Ar-H | Protons ortho to the electron-withdrawing cyano group are deshielded and appear downfield. |

| ~7.40 | Doublet | 2H | Ar-H | Protons meta to the cyano group. |

| ~5.10 | Broad Singlet | 1H | N-H | The carbamate proton signal is often broad due to quadrupole coupling with the nitrogen atom. Its chemical shift is solvent-dependent. |

| ~4.35 | Doublet | 2H | CH₂ -NH | The benzylic protons are coupled to the N-H proton, resulting in a doublet. |

| ~1.45 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a strong singlet signal in the upfield region.[1] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.0 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is typically found in this region.[2][3] |

| ~144.0 | Ar-C -CN | The quaternary aromatic carbon attached to the cyano group is deshielded. |

| ~132.5 | Ar-C H | Aromatic carbons ortho to the cyano group. |

| ~128.0 | Ar-C H | Aromatic carbons meta to the cyano group. |

| ~118.5 | C ≡N | The nitrile carbon signal.[4][5] |

| ~111.5 | Ar-C -CH₂ | The quaternary aromatic carbon attached to the benzylic methylene. |

| ~80.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~44.0 | -C H₂-NH | The benzylic carbon. |

| ~28.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group.[2][3] |

Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for this type of compound.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C≡N bonds.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3350 | N-H stretch | Medium | Carbamate |

| 3100-3000 | C-H stretch | Weak-Medium | Aromatic |

| 3000-2850 | C-H stretch | Medium | Aliphatic (CH₂, CH₃) |

| ~2230 | C≡N stretch | Medium-Strong | Nitrile |

| ~1700 | C=O stretch | Strong | Carbamate |

| 1600-1450 | C=C stretch | Medium | Aromatic Ring |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

-

Molecular Formula: C₁₃H₁₆N₂O₂

-

Molecular Weight: 232.28 g/mol

-

Exact Mass: 232.1212 Da

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation, primarily driven by the lability of the tert-butyl group.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 232 | [C₁₃H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [C₉H₈N₂O₂]⁺˙ | Loss of isobutene (C₄H₈) via McLafferty-type rearrangement. |

| 175 | [C₉H₇N₂O₂]⁺ | Loss of a tert-butyl radical (•C₄H₉). |

| 116 | [C₈H₆N]⁺ | Cyanobenzyl cation, a stable benzylic fragment. |

| 57 | [C₄H₉]⁺ | Tert-butyl cation, often a very abundant peak for Boc-protected compounds. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common hard ionization technique that will induce the fragmentation described. For softer ionization that may preserve the molecular ion, Electrospray Ionization (ESI) can be used.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum plots relative abundance against the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data in this guide, derived from fundamental principles and analysis of related structures, offers a reliable framework for researchers to interpret their experimental results. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data, ensuring both accuracy and reproducibility in the characterization of this and similar molecules.

References

- Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- ChemicalBook. (n.d.). TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR].

- PubChem. (2025). Tert-butyl 4-cyanophenylcarbamate.

- NIST. (n.d.). tert-Butyl carbamate.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- NIST. (n.d.). tert-Butyl carbamate Mass Spectrum.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- PubChem. (n.d.). tert-butyl N-(cyanomethyl)carbamate.

- Pharmaffiliates. (n.d.). tert-Butyl (R)-(1-(3-(2-cyanobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). tert-Butyl carbazate(870-46-2) 13C NMR spectrum.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

Sources

An In-Depth Technical Guide to Tert-butyl 4-cyanobenzylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Tert-butyl 4-cyanobenzylcarbamate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on a benzylamine backbone, which is further functionalized with a para-substituted cyano group. This unique combination makes it a valuable intermediate and building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The Boc group provides a stable yet readily cleavable protecting element for the amine, allowing for selective reactions at other sites. Simultaneously, the cyanobenzyl moiety serves as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, analytical characterization, and its strategic applications in the field of drug development.

Physicochemical and Structural Characteristics

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. These characteristics dictate its reactivity, solubility, and handling requirements.

Molecular Structure and Identity

This compound is structurally defined by a central benzylamine core. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and the benzene ring is substituted at the para-position with a nitrile (cyano) group.

Caption: 2D representation of this compound.

Core Physicochemical Data

The essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 66389-80-8 | [1] |

| Molecular Formula | C13H16N2O2 | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Synthesis and Purification

The synthesis of this compound is a standard procedure in organic chemistry, relying on the robust and high-yielding reaction for Boc-protection of a primary amine.

Principle of Synthesis: The Boc Protection Reaction

The core of the synthesis involves the reaction of 4-(aminomethyl)benzonitrile with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a nucleophilic attack by the primary amine of the starting material on one of the carbonyl carbons of (Boc)₂O. The mechanism is favored due to the high reactivity of (Boc)₂O and the stability of the leaving group (tert-butoxycarbonyl anion, which quickly decomposes to isobutylene and carbon dioxide). This method is widely preferred in multi-step synthesis because it proceeds under mild conditions, typically offers high yields, and the resulting Boc-protected amine is stable to a wide range of reagents, yet can be easily removed when needed.[3]

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-(aminomethyl)benzonitrile in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts to neutralize the acid byproduct generated during the reaction.

-

Reagent Addition: While stirring the solution at room temperature, slowly add a solution of 1.05 to 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in the same solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[3]

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine. This removes the base, unreacted (Boc)₂O, and any aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Profile (The Analytical Fingerprint)

Structural confirmation of the synthesized compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - A sharp singlet at ~1.5 ppm corresponding to the 9 protons of the tert-butyl group.- A doublet at ~4.3 ppm for the 2 benzylic protons (CH₂).- Two distinct doublets in the aromatic region (~7.4-7.7 ppm) for the 4 protons on the para-substituted benzene ring.- A broad singlet or triplet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 45 ppm for the benzylic carbon (CH₂).- Signals in the 118-145 ppm range for the aromatic carbons and the nitrile carbon.- A signal around 156 ppm for the carbamate carbonyl carbon (C=O). |

| IR Spectroscopy | - A sharp, strong absorption band around 2230 cm⁻¹ for the nitrile (C≡N) stretch.- A strong absorption band around 1690-1710 cm⁻¹ for the carbamate carbonyl (C=O) stretch.- A moderate band around 3300-3400 cm⁻¹ for the N-H stretch. |

| Mass Spec. | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (232.28). |

Applications in Research and Drug Development

The utility of this compound is derived from the distinct and complementary reactivity of its functional groups, making it a strategic asset in the synthesis of complex molecules.

Role as a Protected Building Block

The primary application of this compound is as a protected form of 4-(aminomethyl)benzonitrile. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry.[4] Its robustness to many reaction conditions (e.g., non-acidic reductions, organometallic reactions, mild oxidations) allows chemists to perform modifications on the cyanobenzyl part of the molecule without affecting the amine. When desired, the Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine for subsequent reactions, such as amide bond formation or reductive amination.

The Cyanobenzyl Moiety as a Versatile Synthetic Handle

The para-cyano group is not merely a passive substituent; it is a versatile functional group that can be transformed into other key moieties:

-

Reduction to Amine: The nitrile can be reduced to a primary amine, yielding a diamine building block. This is valuable for creating linkers or synthesizing polyamine analogues.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, transforming the molecule into a protected amino acid derivative.

-

Formation of Heterocycles: The cyano group can participate in cycloaddition reactions or serve as a precursor for the synthesis of nitrogen-containing heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids in drug design.

Relevance in Medicinal Chemistry

In drug discovery, the synthesis of compound libraries with diverse functionalities is crucial for identifying new hits. This compound is an ideal scaffold for this purpose.[5] The protected amine allows for a series of modifications to be made to the cyano group, and then after deprotection, a second series of modifications can be made at the newly freed amine. This strategy allows for the rapid generation of a matrix of related compounds for structure-activity relationship (SAR) studies. The tert-butyl group itself is a common feature in many drugs, where it can act as a steric shield to increase metabolic stability or enhance binding affinity to a target protein.[6]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[2][7] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[2] |

| Incompatibilities | Avoid contact with strong oxidizing agents.[2] |

| Storage | Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[1] |

| First Aid | In case of contact, wash skin immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2] |

Conclusion

This compound is a highly functionalized and strategically important building block for chemical research. Its combination of a stable, yet labile, Boc-protected amine with a versatile cyano group provides a powerful platform for the synthesis of complex organic molecules. For researchers and scientists in drug development, this compound offers a reliable and efficient route to novel structures, facilitating the exploration of new chemical space in the quest for next-generation therapeutics.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

PubChem. Tert-butyl 4-cyanophenylcarbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Chemlead. TERT-BUTYL 4-CYANOPHENYLCARBAMATE. [Link]

-

PubChem. tert-Butyl (2-cyanothiazol-4-yl)carbamate. [Link]

- Google Patents.

-

Supporting Information. Characterization Data of the Products. [Link]

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

-

National Institutes of Health. Synthesis and anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives and docking studies. [Link]

-

Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]

-

MDPI. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. [Link]

-

PubMed. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. [Link]

Sources

- 1. 66389-80-8|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Solubility and stability of Tert-butyl 4-cyanobenzylcarbamate

An In-Depth Technical Guide to the Solubility and Stability of Tert-butyl 4-cyanobenzylcarbamate

Introduction

This compound is a chemical intermediate frequently utilized in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a Boc-protected amine, a benzylic system, and a cyano moiety, presents a unique combination of functionalities that dictate its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility and stability is not merely academic; it is a critical prerequisite for successful process development, formulation, and regulatory compliance.

This guide provides a detailed examination of the solubility and stability profile of this compound. It moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental design and the interpretation of results. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable data, grounded in established scientific principles and regulatory expectations.

Part 1: The Solubility Profile

Solubility is a gatekeeper property in drug discovery and development, influencing everything from assay performance to bioavailability.[1][2] For this compound, we must consider its behavior in both aqueous and organic systems. Two key types of aqueous solubility are assessed: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock (typically DMSO).[1][3][4] It is a high-throughput assessment used in early discovery to flag compounds that might precipitate in biological assays.[3][5]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid material with the solvent over an extended period (e.g., 24 hours).[5][6] This value is crucial for pre-formulation and understanding the compound's behavior in the gastrointestinal tract.[2][7]

Aqueous Solubility Determination

The significant hydrophobicity imparted by the tert-butyl group and the aromatic ring suggests that this compound will have low aqueous solubility. The experimental workflows below outline how to precisely quantify this property.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask UV/HPLC Method)

This protocol provides a rapid assessment of solubility from a DMSO stock, mimicking conditions often found in high-throughput screening.[1][5][8]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In duplicate, add 5 µL of the DMSO stock solution to 245 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake it at room temperature (25°C) for 2 hours.[5]

-

Separation: Filter the solution through a solubility filter plate to remove any precipitated compound.[5]

-

Quantification: Analyze the filtrate using a validated HPLC-UV method. A calibration curve prepared from the DMSO stock solution diluted in a 50:50 mixture of acetonitrile and water is used to determine the concentration.

-

Causality Note: The short incubation time defines this as a "kinetic" measurement.[1] Any observed solubility may represent a supersaturated state, which is relevant for in vitro assays but can overestimate the true thermodynamic solubility.[9]

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility, a critical parameter for formulation development.[2][7]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[3][5]

-

Phase Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a standard calibration curve to determine the concentration.

-

Self-Validation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 4, 24, and 48 hours). The solubility value should be consistent across the later time points.[9]

Organic Solvent Solubility

Understanding solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions. A qualitative and quantitative assessment in common laboratory solvents is recommended.

Table 1: Predicted and Experimental Solubility in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Poor | The compound's polar groups (carbamate, cyano) limit solubility in highly nonpolar solvents. |

| Toluene | 2.4 | Sparingly Soluble | The aromatic nature provides some compatibility, but polarity is still low. |

| Dichloromethane (DCM) | 3.1 | Soluble | Good balance of polarity to dissolve the compound.[10] |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | The ester functionality and moderate polarity make it a suitable solvent. |

| Isopropanol (IPA) | 3.9 | Soluble | The hydroxyl group and alkyl chain can interact with both polar and nonpolar parts of the molecule. |

| Acetonitrile (ACN) | 5.8 | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol (MeOH) | 5.1 | Freely Soluble | A polar protic solvent that can hydrogen bond with the carbamate group.[10] |

| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble | A highly polar aprotic solvent, effective for compounds with polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble | A universal polar aprotic solvent, expected to be an excellent solvent for this compound.[10] |

Part 2: The Chemical Stability Profile

Assessing the chemical stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand its degradation pathways and establish a stable formulation.[11][12] Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products.[11][12]

Caption: General workflow for a forced degradation study.[11]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation to identify primary degradation products without generating secondary artifacts from over-stressing the molecule.[13] A stability-indicating HPLC method is essential for this analysis.[14][15]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL water) at 4°C protected from light.

-

Acid Hydrolysis: Use 0.1 M HCl. Keep at 60°C.

-

Base Hydrolysis: Use 0.1 M NaOH. Keep at 60°C.

-

Neutral Hydrolysis: Use purified water. Keep at 60°C.

-

Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light.[11]

-

Thermal Degradation: Store the solution at 60°C. Additionally, store a sample of the solid compound at 60°C.

-

Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil.

-

-

Time Points: Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) until the target degradation is achieved.

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method.[14] The use of a photodiode array (PDA) detector is crucial for assessing peak purity, while a mass spectrometer (MS) helps in the tentative identification of degradation products.[13][17]

-

Data Reporting: Report the percentage of the parent compound remaining and the formation of any degradation products as a percentage of the total peak area. Calculate mass balance to ensure all significant products are detected.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated.

-

Acid-Catalyzed Hydrolysis: The tert-butyloxycarbonyl (Boc) group is highly susceptible to acid.[18] The primary degradation pathway under acidic conditions is expected to be the cleavage of the Boc group to form 4-cyanobenzylamine, tert-butanol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: The carbamate ester linkage is the most likely site of attack under basic conditions.[11] This would lead to the formation of 4-cyanobenzyl alcohol and an unstable carbamic acid that would decompose.

-

Oxidative Degradation: The benzylic position is prone to oxidation. Reaction with hydrogen peroxide could lead to the formation of 4-cyanobenzaldehyde or 4-cyanobenzoic acid. The degradation of benzylamines can involve the formation of imines and subsequent hydrolysis to aldehydes.[19]

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation. The specific pathway is highly dependent on the solvent and atmosphere (presence of oxygen), but could involve radical mechanisms or photoisomerization.[20]

Part 3: Development of a Stability-Indicating Analytical Method

A stability-indicating analytical procedure is an analytical method that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[14][15] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[17][21]

Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous (A): 0.1% Formic Acid in Water. The acid improves peak shape for the amine that may form upon degradation.

-

Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

-

-

Detection Wavelength: Use a PDA detector to scan the UV spectrum of the parent compound. Select a wavelength where the parent and potential degradants have significant absorbance (e.g., the λmax of the parent compound).

-

Gradient Elution: Develop a gradient method to ensure separation of the relatively nonpolar parent compound from potentially more polar degradation products. A typical starting gradient might be 10% to 90% B over 20 minutes.

-

Method Optimization: Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a chromatogram containing all potential degradation products. Adjust the gradient slope, flow rate, and temperature to achieve baseline resolution (Rs > 1.5) for all significant peaks.

-

Method Validation (Specificity): The specificity of the method is demonstrated by its ability to separate all degradation products from the parent peak.[15] Peak purity analysis using a PDA detector should be performed on the parent peak in all stressed samples to ensure no degradants are co-eluting.[13]

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the data needed for effective compound progression, from initial screening to formulation. The systematic approach to forced degradation, coupled with the development of a robust stability-indicating HPLC method, ensures that the compound's degradation profile is well-understood, fulfilling critical regulatory requirements and enabling the development of a stable, safe, and effective final product. The insights into the causality of these experimental choices and the inherent self-validation steps within the protocols are designed to empower scientists to generate data of the highest integrity.

References

- Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. Benchchem.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Thermodynamic Solubility Assay. Domainex.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

- In vitro solubility assays in drug discovery. PubMed.

- A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Separation Science.

- Stability Studies and Testing of Pharmaceuticals: An Overview. IPA.

- Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- Analytical Techniques In Stability Testing. Separation Science.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Thermodynamic Solubility Assay. Evotec.

- tert-Butyl Esters. Organic Chemistry Portal.

- Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Iowa State University Digital Repository.

- Journal of Photochemistry and Photobiology A: Chemistry Photostability of the sunscreening agent 4-tert-butyl-4. The Cancer Association of South Africa.

- Forced Degradation Studies. MedCrave online.

- Degradation of benzylamines during chlorination and chloramination. RSC Publishing.

- Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents. Benchchem.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate.

- The tert-butyl group in chemistry and biology. ResearchGate.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. tert-Butyl Esters [organic-chemistry.org]

- 19. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 20. cansa.org.za [cansa.org.za]

- 21. ijpsjournal.com [ijpsjournal.com]

Tert-butyl 4-cyanobenzylcarbamate as a building block in organic synthesis

An In-depth Technical Guide to Tert-butyl 4-cyanobenzylcarbamate: A Versatile Building Block in Modern Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a strategically important building block in organic synthesis, prized for its unique bifunctional architecture. This guide provides an in-depth examination of its synthesis, core reactivity, and diverse applications, particularly in the realms of medicinal chemistry and materials science. By leveraging a stable, acid-labile Boc-protecting group and a versatile cyano moiety on a rigid benzyl scaffold, this compound offers chemists a powerful tool for the controlled elaboration of complex molecular architectures. We will explore the causality behind key experimental protocols, from its synthesis to its strategic deployment in multistep synthetic campaigns, providing researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of synthetic chemistry, building blocks that offer orthogonal reactivity are invaluable. This compound is a prime example of such a molecule. Its structure consists of three key components:

-

A tert-butyloxycarbonyl (Boc) protected amine: This group provides a stable, masked primary amine that is resistant to a wide range of nucleophilic and basic conditions, yet can be cleanly and efficiently removed under acidic protocols.[1][2]

-

A cyano (-C≡N) group: This electron-withdrawing group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably a primary amine via reduction, or engaged in cycloaddition reactions.

-

A para-substituted benzene ring: This rigid aromatic spacer ensures a well-defined spatial relationship between the two functional groups, a critical feature in the design of targeted molecules like enzyme inhibitors or molecular probes.

This unique combination allows for selective, stepwise modification at either end of the molecule, making it a cornerstone for constructing linear linkers, complex heterocyclic systems, and functionalized scaffolds in drug discovery programs.[3]

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 66389-80-8 | [4] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [4] |

| Molecular Weight | 232.28 g/mol | [4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 118-123 °C | [5][6] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [4][5][6] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the N-acylation of 4-(aminomethyl)benzonitrile with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds efficiently under mild basic conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)benzonitrile (1.0 eq). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Reagent Addition: Add a base, such as triethylamine (1.2 eq) or aqueous sodium bicarbonate.[1] To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature. The use of Boc₂O is standard for installing the Boc protecting group.[7]

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can typically be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the pure product.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound lies in the ability to selectively manipulate its two primary functional groups.

Caption: Key selective transformations of this compound.

The N-Boc-Protected Amine: Gateway to a Free Amine

The Boc group is renowned for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2] This allows for the selective unmasking of the benzylamine functionality when desired.

Mechanism of Deprotection: The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[7]

Experimental Protocol: Boc Deprotection

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA, typically 25-50% v/v in DCM) or a saturated solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1][7][8]

-

Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is typically the hydrochloride or trifluoroacetate salt of the amine. To obtain the free amine, dissolve the salt in a minimal amount of water, basify with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to pH > 10, and extract with an organic solvent. Dry the combined organic layers and concentrate to yield 4-(aminomethyl)benzonitrile.

The Cyano Group: Conversion to an Amine

The nitrile functionality can be chemoselectively reduced to a primary amine, yielding a 1,4-diaminobenzyl scaffold while leaving the Boc group intact. This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides.

Experimental Protocol: Nitrile Reduction

-

Setup (Catalytic Hydrogenation): In a high-pressure vessel (Parr shaker), dissolve this compound (1.0 eq) in a solvent like methanol or ethanol. Add a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Reaction: Pressurize the vessel with hydrogen gas (H₂) (typically 50-100 psi) and agitate at room temperature or with gentle heating until hydrogen uptake ceases.

-

Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting product, Tert-butyl 4-(aminomethyl)benzylcarbamate, is often pure enough for subsequent steps, or can be purified via chromatography.

Applications in Advanced Organic Synthesis

The true power of this building block is realized when its derivatives are incorporated into larger, more complex molecules.

Medicinal Chemistry & Drug Discovery

The carbamate functionality is a key structural motif in many approved drugs due to its stability and ability to act as a peptide bond surrogate.[9] After deprotection or reduction, the resulting amines serve as critical anchor points for building out pharmacophores. The rigid benzyl scaffold is often found in enzyme inhibitors, where precise positioning of functional groups is essential for binding. For instance, p-aminobenzoic acid (PABA), a related structure, is a building block in numerous drugs with a wide range of therapeutic uses.[10]

Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful applications is in the synthesis of N-aryl compounds via Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[11][12] After Boc deprotection, the resulting 4-cyanobenzylamine can be coupled with various aryl halides or triflates to generate a library of substituted diarylmethylamines, which are prevalent structures in pharmaceuticals.[13]

Caption: Workflow for application in Pd-catalyzed C-N cross-coupling.

Conclusion

This compound is a testament to the power of strategic functional group protection and placement. Its commercial availability and the predictable, high-yielding reactivity of both the Boc-amine and the cyano group make it an exceptionally reliable and versatile tool. For professionals in drug development and organic synthesis, mastery of this building block's chemistry opens a direct and efficient route to a vast array of complex and high-value molecules, solidifying its role as an indispensable component in the modern synthetic chemist's toolbox.

References

-

Amine Protection / Deprotection - Fisher Scientific . (n.d.). Retrieved from [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry . (n.d.). Retrieved from [Link]

-

Tert-butyl 4-cyanophenylcarbamate | C12H14N2O2 | CID 10130644 - PubChem . (n.d.). Retrieved from [Link]

-

TERT-BUTYL 4-CYANOPHENYLCARBAMATE Three Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure . (n.d.). Retrieved from [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH . (2023). Retrieved from [Link]

-

Organic Syntheses Procedure . (n.d.). Retrieved from [Link]

-

BOC Deprotection 2 | PDF | High Performance Liquid Chromatography | Methanol - Scribd . (n.d.). Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . (2012). Retrieved from [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize . (2010). Retrieved from [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure . (n.d.). Retrieved from [Link]

-

Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate . (n.d.). Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry . (n.d.). Retrieved from [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications . (2022). Retrieved from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central . (n.d.). Retrieved from [Link]

-

tert-Butyl (2-cyanothiazol-4-yl)carbamate | C9H11N3O2S | CID 177794382 - PubChem . (n.d.). Retrieved from [Link]

-